4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a furan ring, a sulfanyl group, and a triazoloquinoxaline core, which contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Formation of the Triazoloquinoxaline Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Furan-2-ylmethyl Group: This step involves the nucleophilic substitution reaction where the furan-2-ylmethyl group is introduced to the triazoloquinoxaline core.
Addition of the Sulfanyl Group: The final step includes the addition of the sulfanyl group to the compound, often using thiol-based reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an antiviral and antimicrobial agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Employed in the synthesis of other complex molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar core structure and exhibit antiviral and antimicrobial activities.
Uniqueness
4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is unique due to the presence of the furan-2-ylmethyl and sulfanyl groups, which contribute to its distinct chemical properties and biological activities .
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-10-17-18-14-15(21-9-11-5-4-8-20-11)16-12-6-2-3-7-13(12)19(10)14/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWZIQXNKXYKKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160931 | |
Record name | 4-[(2-Furanylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900322-57-8 | |
Record name | 4-[(2-Furanylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900322-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Furanylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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